Butane, 2-iodo-, also known as 2-iodobutane or sec-butyl iodide, is an organic compound with the molecular formula and a molecular weight of approximately 184.0187 g/mol. It is classified as a secondary alkyl halide due to the presence of the iodine atom attached to the second carbon of the butane chain. The compound has several other names, including sec-Butyl Iodide and 2-Butyl Iodide, and is identified by the CAS Registry Number 513-48-4. Its structure can be represented as follows:
Butane, 2-iodo-, is a colorless liquid at room temperature with notable boiling and melting points of approximately 392 K and 169 K respectively .
Butane, 2-iodo-, can be synthesized through several methods:
Butane, 2-iodo-, finds applications primarily in organic synthesis and as an intermediate in chemical manufacturing. It serves as a building block for various organic compounds and is utilized in:
Interaction studies involving butane, 2-iodo-, typically focus on its reactivity with nucleophiles in substitution reactions. Research indicates that its reactivity profile can be influenced by solvent choice and temperature, which affect both SN1 and SN2 mechanisms. Additionally, studies on its interactions with biological molecules could provide insights into its potential toxicity or therapeutic applications.
Several compounds share structural similarities with butane, 2-iodo-. Here are a few notable examples:
| Compound Name | Molecular Formula | Characteristics |
|---|---|---|
| 1-Iodobutane | Primary alkyl halide; more reactive in SN2 reactions due to less steric hindrance. | |
| 2-Bromobutane | Similar structure; bromine is a better leaving group than iodine, affecting reaction rates. | |
| 3-Iodobutane | Tertiary alkyl halide; exhibits different reactivity patterns compared to secondary halides like butane, 2-iodo-. |
Butane, 2-iodo-, is unique among these compounds due to its secondary carbon center which balances reactivity between SN1 and SN2 mechanisms effectively. Its applications in synthesis make it particularly valuable in organic chemistry.